molecular formula C24H20N4O B1368657 Sudan IV-d6

Sudan IV-d6

Cat. No.: B1368657
M. Wt: 386.5 g/mol
InChI Key: KMDLOETUWUPGMB-HKFNDDFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sudan IV-d6 is a deuterium-labeled version of Sudan IV, a lysochrome (fat-soluble dye) diazo dye. It is commonly used as an analytical standard in various scientific applications. The compound is known for its ability to stain lipids, triglycerides, and lipoproteins on frozen paraffin sections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sudan IV-d6 involves the incorporation of deuterium atoms into the molecular structure of Sudan IV. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route generally includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and pH. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sudan IV-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sudan IV-d6 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Sudan IV-d6 involves its ability to bind to lipids and other hydrophobic molecules. This binding is facilitated by the hydrophobic nature of the dye, allowing it to interact with lipid bilayers and other non-polar structures. The deuterium labeling does not significantly alter the binding properties but allows for more precise analytical measurements using techniques like mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Sudan IV-d6

This compound is unique due to its deuterium labeling, which enhances its utility as an analytical standard. The deuterium atoms provide a distinct mass shift, allowing for more accurate quantification in mass spectrometry analyses. This makes this compound particularly valuable in research and quality control applications .

Properties

Molecular Formula

C24H20N4O

Molecular Weight

386.5 g/mol

IUPAC Name

(1E)-3,4,5,6,7,8-hexadeuterio-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]hydrazinylidene]naphthalen-2-one

InChI

InChI=1S/C24H20N4O/c1-16-7-3-6-10-21(16)26-25-19-12-13-22(17(2)15-19)27-28-24-20-9-5-4-8-18(20)11-14-23(24)29/h3-15,27H,1-2H3/b26-25?,28-24+/i4D,5D,8D,9D,11D,14D

InChI Key

KMDLOETUWUPGMB-HKFNDDFESA-N

Isomeric SMILES

[2H]C1=C(C(=C\2C(=C1[2H])C(=C(C(=O)/C2=N/NC3=C(C=C(C=C3)N=NC4=CC=CC=C4C)C)[2H])[2H])[2H])[2H]

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NN=C3C(=O)C=CC4=CC=CC=C43)C

Origin of Product

United States

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